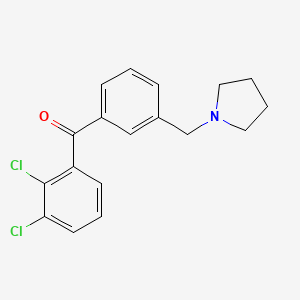

2,3-Dichloro-3'-pyrrolidinomethyl benzophenone

Vue d'ensemble

Description

Synthesis Analysis

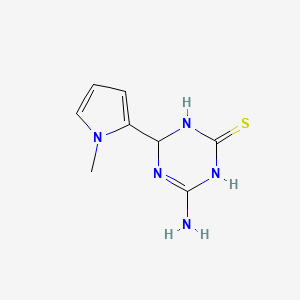

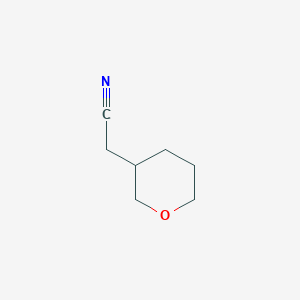

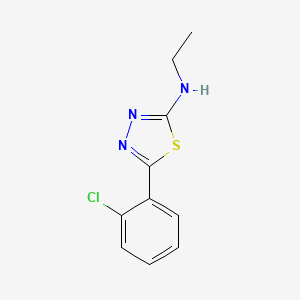

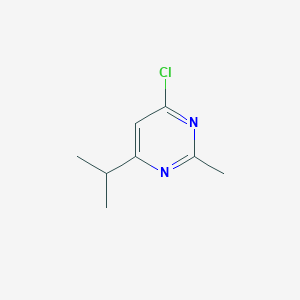

The synthesis of chlorophenyl-substituted compounds often involves multi-step reactions, as seen in the creation of benzofuro[3,2-b]pyridines, where a systematic structure-activity relationship study highlighted the importance of chlorine substitution . Similarly, a pyrrole derivative was synthesized using a one-pot four-component coupling reaction . These methods suggest that the synthesis of 2,3-Dichloro-3'-pyrrolidinomethyl benzophenone could also involve a multi-step process, potentially utilizing chlorophenyl precursors and a suitable pyrrolidinomethyl group donor in the presence of a catalyst.

Molecular Structure Analysis

The molecular structure of chlorophenyl-substituted compounds has been characterized using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), have been used to predict spectral and geometrical data, showing high correlation with experimental data . For benzophenone derivatives, conformational analysis has revealed the preferred conformations and potential energy barriers for rotation around the phenyl-carbonyl bond . These analyses are crucial for understanding the 3D arrangement of atoms in a molecule, which affects its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of chlorophenyl-substituted benzophenones can be influenced by the presence of substituents, as seen in the topoisomerase inhibitory activity of certain compounds . The photoreaction of benzophenone with other reactants has been shown to be pH-dependent, leading to different substitution and reduction products . These studies indicate that the chemical reactions of 2,3-Dichloro-3'-pyrrolidinomethyl benzophenone would likely be sensitive to the electronic effects of the chlorine substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-substituted compounds can be inferred from spectroscopic and computational studies. For instance, the electronic properties, such as HOMO and LUMO energies, and the electronic spectrum can be studied using time-dependent DFT . The corrosion inhibition properties of a pyrrole derivative on steel surfaces suggest potential applications of similar compounds in material protection . These properties are essential for predicting the behavior of 2,3-Dichloro-3'-pyrrolidinomethyl benzophenone in various environments and applications.

Applications De Recherche Scientifique

Environmental Impact and Degradation

Ozonation of BP-3 in Water : BP-3, a widely used ultraviolet-absorbing chemical, has adverse impacts on aquatic ecosystems and human health. Research shows that ozonation can degrade BP-3, but the process might increase the toxicity due to the formation of intermediates. Higher ozone doses lead to more degradation but also more by-products, suggesting the need for combining ozonation with other methods for effective BP-3 removal (Guo et al., 2016).

Ferrate(VI) Oxidation : Oxidation by aqueous ferrate(VI) has been explored as a method to remove BP-3 from water. The kinetics of this reaction and the impact of pH on its efficiency were studied, indicating a promising approach for BP-3 removal in water treatment (Yang & Ying, 2013).

Photochemical Properties and Applications

- Photochemical Applications : BP photophores, including BP-3, are known for their unique photochemical properties and have applications in biological chemistry, bioorganic chemistry, and material science. They can be used for binding site mapping, proteome profiling, and surface grafting, among other applications (Dormán et al., 2016).

Toxicity and Environmental Concerns

Cytotoxicity in Rat Thymocytes : Research has shown that BP-3 can induce cytotoxicity in rat thymocytes, possibly due to oxidative stress associated with increased intracellular Zn2+ levels (Utsunomiya et al., 2019).

Reproductive Toxicity : Studies suggest that exposure to high levels of BP-3 could be linked to changes in birth weights and gestational ages in humans, and similar effects in animal models. These associations are attributed to BP-3's endocrine-disrupting effects (Ghazipura et al., 2017).

Propriétés

IUPAC Name |

(2,3-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-16-8-4-7-15(17(16)20)18(22)14-6-3-5-13(11-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDYNEROAUNCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643217 | |

| Record name | (2,3-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-3'-pyrrolidinomethyl benzophenone | |

CAS RN |

898770-76-8 | |

| Record name | Methanone, (2,3-dichlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)